![molecular formula C12H18N2O2 B6171715 tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 1510717-35-7](/img/no-structure.png)
tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
The compound “tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate” is a pyrrolopyridine derivative. Pyrrolopyridines are a class of compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring . The tert-butyl group is an alkyl substituent with the formula -C(CH3)3 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine core with a tert-butyl carboxylate substituent . The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolopyridine core and the tert-butyl carboxylate group. The pyrrolopyridine moiety could potentially undergo various cyclization or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase its lipophilicity, while the carboxylate group could allow for hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate involves the reaction of tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with sodium azide followed by reduction with lithium aluminum hydride.", "Starting Materials": [ "tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate", "sodium azide", "lithium aluminum hydride" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in dry DMF.", "Step 2: Add sodium azide to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the residue in dry THF and add lithium aluminum hydride.", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction with water and slowly add dilute hydrochloric acid.", "Step 8: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate as a white solid." ] } | |
CAS RN |
1510717-35-7 |
Product Name |
tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate |
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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